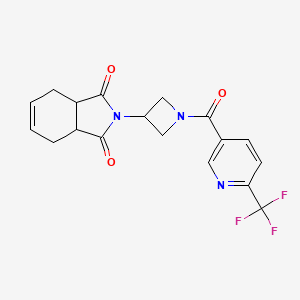
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.339. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
- A novel approach for synthesizing 2H-isoindole-4,7-diones, which share structural similarities with the compound , involves heating α-amino acids with carbonyl compounds. This method leads to the generation of azomethine ylides, which are then captured by quinones to form 2H-isoindole-4,7-diones. The structures of these compounds are confirmed using spectroscopic methods such as NMR and mass spectrometry (Schubert-Zsilavecz et al., 1991).
Chemical Modifications and Derivatives
- Research has developed hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from 3-sulfolene. The process involves epoxidation and opening of the epoxide with nucleophiles, leading to the synthesis of amino and triazole derivatives. These steps highlight the compound's versatility in chemical modifications (Tan et al., 2016).
Photophysical Properties and Applications
- Pyrimidine-phthalimide derivatives, based on the molecular design of donor–π–acceptor (D–π–A) structures, have been synthesized and exhibit solid-state fluorescence emission due to their twisted geometries. Such properties make them suitable for applications in pH sensing and potentially as colorimetric sensors. The study demonstrates the potential of these derivatives in developing novel sensors and logic gates for specific applications (Yan et al., 2017).
Therapeutic Research
- The study on AZD9833, a derivative with a similar structure, shows its application as a selective estrogen receptor degrader and antagonist for treating ER+ breast cancer. This highlights the potential medical applications of structurally related compounds in cancer therapy (Scott et al., 2020).
Material Science and Engineering Applications
- A reactive modifier with azetidine-2,4-dione functional groups was synthesized to enhance the thermal mechanical properties of epoxy resin through the formation of multiple hydrogen-bonded networks. This application signifies the role of such compounds in improving material properties (Juang et al., 2011).
Propiedades
IUPAC Name |
2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-5-10(7-22-14)15(25)23-8-11(9-23)24-16(26)12-3-1-2-4-13(12)17(24)27/h1-2,5-7,11-13H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIRUSAARQVCQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

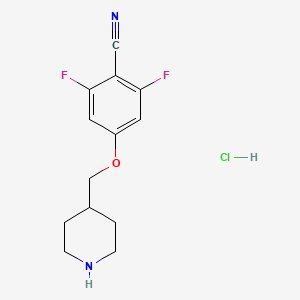
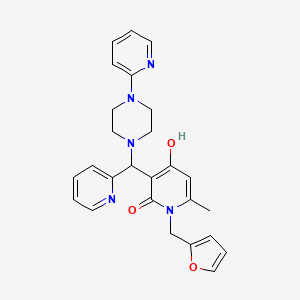
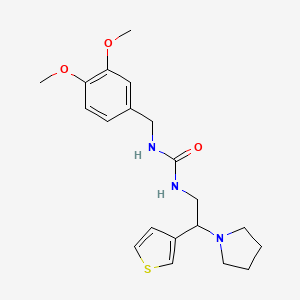
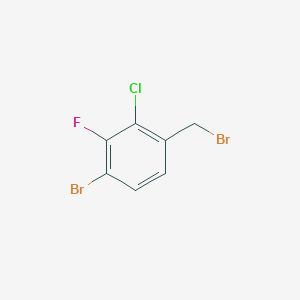
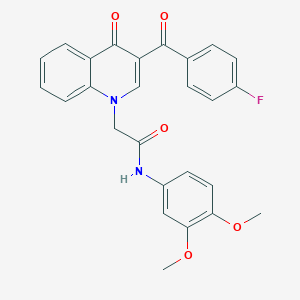
![4-({1-[2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl}oxy)-N-methylpyridine-2-carboxamide](/img/structure/B3015813.png)
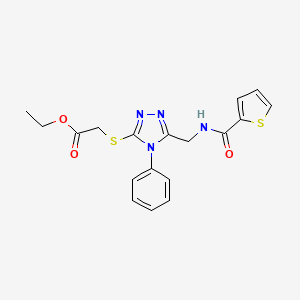
![2-(4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3015818.png)
![2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one](/img/structure/B3015819.png)
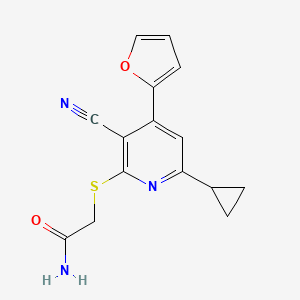
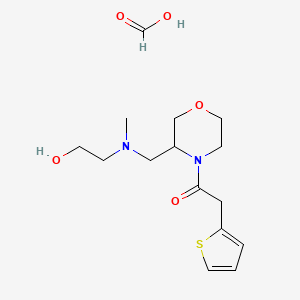
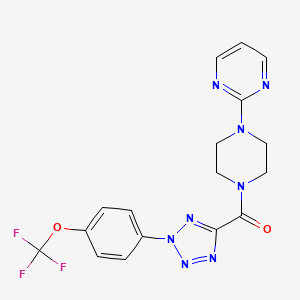
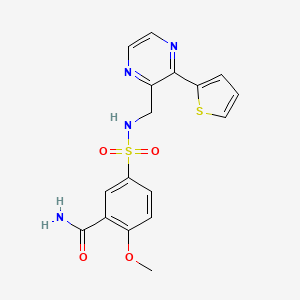
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3015827.png)